6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

EGFR tyrosine kinase inhibition 6,7-dimethoxy pharmacophore kinase inhibitor design

6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a polysubstituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative belonging to the quinazolinone family. The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a privileged pharmacophore with reported inhibitory activities against xanthine oxidase (XO), myeloperoxidase (MPO), and multiple cancer cell lines , while the 6,7-dimethoxy substitution pattern is a well-validated motif in kinase-targeted quinazoline drug discovery, notably exemplified by the EGFR inhibitor PD 153035.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
Cat. No. B11213076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC=C)OC
InChIInChI=1S/C13H14N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h4,6-7H,1,5H2,2-3H3,(H,14,19)
InChIKeyDFQRRBBJVACWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Core Scaffold Identity and Procurement Context


6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a polysubstituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative belonging to the quinazolinone family. The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a privileged pharmacophore with reported inhibitory activities against xanthine oxidase (XO), myeloperoxidase (MPO), and multiple cancer cell lines [1], while the 6,7-dimethoxy substitution pattern is a well-validated motif in kinase-targeted quinazoline drug discovery, notably exemplified by the EGFR inhibitor PD 153035 [2]. This compound uniquely combines these two independently validated pharmacophoric elements—the 2-thioxo group and the 6,7-dimethoxy substitution—on the same quinazolinone core, alongside an N3-allyl substituent that introduces a reactive terminal alkene for further chemical derivatization .

Why 6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by Common In-Class Analogs


Generic substitution among 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives is not scientifically viable because the position and nature of substituents on the quinazolinone core govern distinct target engagement profiles. The 6,7-dimethoxy motif is documented to confer nanomolar-level affinity for ATP-binding pockets of tyrosine kinases such as EGFR (IC₅₀ = 0.025 nM) [1], whereas the 2-thioxo moiety is essential for non-competitive allosteric inhibition of xanthine oxidase (IC₅₀ range 33.7–362.2 μM) through interaction with Ser344 residues [2] and for myeloperoxidase inhibition (IC₅₀ as low as 100 nM) [3]. Simultaneously, the N3-allyl substituent provides a chemically addressable handle absent in N3-aryl and N3-alkyl analogs, enabling site-selective post-synthetic modifications such as thiol-ene click chemistry and polymerization reactions . Swapping this compound for an N3-phenyl congener (e.g., 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, CAS 31485-66-2) forfeits both the alkene reactivity and the distinct conformational profile of the allyl group, while substitution with a non-dimethoxylated analog (e.g., 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, CAS 21263-59-2) sacrifices the enhanced lipophilicity and target-binding characteristics associated with 6,7-dimethoxy substitution [1]. These three structural determinants—6,7-di-OCH₃, 2-thioxo, and N3-allyl—operate in concert and cannot be independently replicated by any single close analog currently cataloged in major chemical databases.

Quantitative Differentiation Evidence: 6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Versus Closest Analogs and In-Class Candidates


6,7-Dimethoxy Substitution Enables Sub-Nanomolar Kinase Binding Affinity Unattainable by Non-Dimethoxylated 2-Thioxoquinazolinones

The 6,7-dimethoxy substitution pattern on the quinazoline/quinazolinone scaffold is a critical determinant of ATP-competitive kinase binding potency. In the benchmark EGFR inhibitor series, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) achieved an IC₅₀ of 0.025 nM against EGFR tyrosine kinase [1]. By contrast, the unsubstituted analog lacking 6,7-dimethoxy groups shows approximately 1,000-fold lower potency. While the target compound is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one rather than a 4-anilinoquinazoline, the 6,7-dimethoxy pharmacophore's contribution to kinase pocket complementarity is well established across the quinazoline scaffold class. The closest non-dimethoxylated 2-thioxo analog, 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 21263-59-2, MW 218.27), lacks this pharmacophoric element entirely, which is predicted to reduce its binding affinity for ATP-binding sites . This inference is supported by the SAR documented in the PD 153035 series, where removal of even one methoxy group substantially degrades inhibitory activity [1].

EGFR tyrosine kinase inhibition 6,7-dimethoxy pharmacophore kinase inhibitor design SAR

2-Thioxo Moiety Is Indispensable for Xanthine Oxidase Inhibitory Activity: A Head-to-Head Comparison Across 18 Quinazoline Derivatives

In a systematic study of eighteen 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (compounds 2–19), the most active compounds—5 (IC₅₀ = 39.904 ± 0.21 μM) and 17 (IC₅₀ = 33.688 ± 0.30 μM)—exhibited non-competitive xanthine oxidase inhibition through binding at the allosteric site involving interaction with Ser344 [1]. The 2-thioxo group was identified as essential for this activity; the corresponding 2-oxo congeners are inactive against XO in the same assay system. The IC₅₀ range across the active derivatives spanned 33.688 to 362.173 μM, demonstrating that specific N3-aryl substitution modulates potency within a 10.7-fold window. The target compound, bearing an N3-allyl group rather than N3-aryl, has not been directly evaluated in this assay. However, the presence of the 2-thioxo group—which is the critical pharmacophoric element for XO inhibition—is preserved, while the N3-allyl substituent may confer a distinct allosteric binding mode that could differentiate it from the N3-aryl series. By comparison, the 6,7-dimethoxy-3-phenyl analog (CAS 31485-66-2) is structurally most similar among commercially available compounds but has not been reported in published XO inhibition studies.

xanthine oxidase inhibition hyperuricemia gout allosteric inhibitor 2-thioxoquinazolinone

Myeloperoxidase Inhibition by 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Scaffold: Potency Benchmark and Selectivity Profile

A library of over 50 quinazolin-4(1H)-one derivatives was synthesized and characterized for myeloperoxidase (MPO) inhibition, yielding IC₅₀ values as low as 100 nM [1]. Representative compounds exhibited partially reversible inhibition that was competitive with respect to the Amplex Red substrate and did not result in the accumulation of the pro-inflammatory MPO Compound II intermediate. This mechanism is therapeutically significant because MPO Compound II accumulation is associated with oxidative tissue damage in neuroinflammatory conditions including Parkinson's and Alzheimer's diseases. The target compound, containing the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, belongs to this validated inhibitor class. The 6,7-dimethoxy and N3-allyl substituents may modulate potency relative to the benchmark 100 nM IC₅₀; by comparison, non-thioxo quinazolinones (e.g., 2-oxo analogs) are substantially less potent or inactive against MPO [1].

myeloperoxidase inhibition neuroinflammation Parkinson's disease Alzheimer's disease competitive inhibition

N3-Allyl Substituent Confers Unique Reactivity Handle Compared to N3-Aryl and N3-Alkyl 2-Thioxoquinazolinone Analogs

The N3-(prop-2-en-1-yl) substituent introduces a terminal alkene functionality that is chemically addressable through thiol-ene click chemistry, olefin metathesis, and radical polymerization reactions . This reactivity is absent in N3-aryl analogs (e.g., 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, CAS 31485-66-2) and N3-alkyl analogs bearing saturated side chains (e.g., 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one). Within the broader 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one chemical space, N3-allyl derivatives are rare: the unsubstituted 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 21263-59-2) is commercially available but lacks the 6,7-dimethoxy groups, while the target compound uniquely combines all three key substituents. This enables site-specific conjugation of fluorophores, affinity tags, or polymerizable handles without requiring de novo synthetic derivatization of a phenyl or alkyl substituent . The allyl group also provides a distinct conformational profile: the sp²-hybridized carbons allow restricted rotation compared to saturated N3-alkyl chains, potentially influencing target binding geometry differently than either rigid N3-aryl or flexible N3-alkyl congeners.

allyl functionalization thiol-ene click chemistry bioconjugation polymer chemistry chemical probe synthesis

Antiamoebic Activity Established for 6,7-Dimethoxyquinazolin-4(3H)-one Scaffold: Relevance to Parasitic Disease Screening

A library of nineteen 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives was evaluated against Acanthamoeba castellanii in amoebicidal, encystation, excystation, and host cell cytopathogenicity assays at 50 and 100 μg/mL [1]. Eighteen of nineteen compounds significantly decreased A. castellanii viability, inhibited encystation and excystation, and reduced amoeba-mediated cytopathogenicity against human HaCaT keratinocytes, with IC₅₀ values between 50 and 100 μg/mL. Critically, all compounds were non-cytotoxic to HaCaT cells at test concentrations, indicating a therapeutically favorable selectivity window. The 6,7-dimethoxy substitution pattern was a constant structural feature across all active compounds in this series. The target compound differs by bearing a 2-thioxo group and an N3-allyl substituent rather than N3-aryl and 4-oxo, but shares the 6,7-dimethoxyquinazoline core. For comparison, the non-dimethoxylated 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 21263-59-2) has not been reported in antiamoebic studies and lacks the 6,7-dimethoxy groups that were invariant in the active antiamoebic library.

Acanthamoeba castellanii antiamoebic keratitis encystation inhibition quinazolinone

Antioxidant and α-Glucosidase/α-Amylase Dual Inhibitory Activity: Class-Level Benchmark for 2-Thioxoquinazolinones

A series of sixteen 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (3a–3h, 5a–5h) was comprehensively profiled for antioxidant activity (DPPH assay), α-glucosidase and α-amylase inhibition, COX-2 and LDHA inhibition, and cytotoxicity against LoVo and HCT-116 colon carcinoma cells [1]. Compounds 3a, 3g, and 5a scavenged DPPH radicals with IC₅₀ values of 0.165 ± 0.0057 to 0.191 ± 0.0099 mM, outperforming the standard antioxidant BHT (IC₅₀ = 0.245 ± 0.0257 mM). Derivatives 3h, 5a, and 5h were more potent dual α-amylase/α-glucosidase inhibitors than quercetin. Cytotoxic compounds 3a and 3f exhibited IC₅₀ values of 294.32 ± 8.41 and 383.5 ± 8.99 μM against LoVo cells, and 298.05 ± 13.26 and 323.59 ± 3.00 μM against HCT-116 cells, with apoptosis induction confirmed via caspase-8/-9/-3 activation and cell cycle arrest. The target compound retains the 2-thioxoquinazolinone core but introduces 6,7-dimethoxy and N3-allyl modifications not present in this study, which may alter the multi-target activity profile. The unsubstituted 3-allyl analog (CAS 21263-59-2) has not been reported in any of these assay panels.

antioxidant DPPH radical scavenging α-glucosidase inhibition α-amylase inhibition colon cancer multi-target agent

Recommended Application Scenarios for 6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


Kinase-Targeted Medicinal Chemistry: 6,7-Dimethoxy Pharmacophore-Enabled Lead Optimization

This compound is the rational choice for kinase-focused medicinal chemistry programs requiring a 2-thioxoquinazolinone scaffold with the 6,7-dimethoxy pharmacophore pre-installed. As demonstrated by PD 153035 (EGFR IC₅₀ = 0.025 nM), the 6,7-dimethoxy motif is a critical potency determinant for ATP-binding pocket engagement [1]. The target compound provides this validated pharmacophoric element on a 2-thioxoquinazolinone core, enabling exploration of kinase selectivity profiles distinct from the 4-anilinoquinazoline class. The N3-allyl group additionally permits structure–activity relationship expansion through diversification of the N3 position without de novo synthesis of the dimethoxylated core.

Chemical Biology Probe Development: Terminal Alkene Handle for Bioorthogonal Conjugation

The N3-allyl substituent provides a uniquely addressable terminal alkene suitable for thiol-ene click chemistry, enabling site-specific conjugation of fluorophores (e.g., BODIPY, Cy5), biotin affinity tags, or PEG chains for probe development . Unlike N3-aryl or N3-alkyl 2-thioxoquinazolinones, which require de novo functionalization, the allyl group is inherently reactive, reducing synthetic steps and preserving the integrity of the 6,7-dimethoxy and 2-thioxo pharmacophores during conjugation. This makes the compound an ideal starting point for cellular target engagement assays (CETSA), photoaffinity labeling, or proteomics-grade probe synthesis.

Anti-Hyperuricemic Drug Discovery: Allosteric Xanthine Oxidase Inhibitor Screening

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold has demonstrated validated xanthine oxidase inhibition (active compound IC₅₀ range 33.7–362.2 μM, with lead compound IC₅₀ = 33.688 μM) through a non-competitive, allosteric mechanism involving Ser344 binding [2]. All active compounds in this series were non-cytotoxic to human BJ fibroblasts. The target compound can serve as a screening hit or scaffold-hopping starting point for gout and hyperuricemia programs seeking allosteric XO inhibitors with a mechanism distinct from the competitive inhibitors febuxostat and allopurinol. The 6,7-dimethoxy and N3-allyl modifications may yield differentiated potency and pharmacokinetic properties relative to the characterized N3-aryl series.

Antiparasitic Drug Discovery: 6,7-Dimethoxyquinazoline Core for Anti-Acanthamoeba Screening

With a 95% hit rate (18/19 compounds active) in Acanthamoeba castellanii viability, encystation, and excystation assays—and no cytotoxicity to human HaCaT keratinocytes at active concentrations—the 6,7-dimethoxyquinazoline scaffold is a validated starting point for antiamoebic drug discovery [3]. The target compound extends this scaffold by introducing a 2-thioxo group and N3-allyl substituent, offering a structurally distinct entry into this therapeutic space. It is suitable for inclusion in focused screening libraries targeting free-living amoebae (Acanthamoeba spp., Naegleria fowleri, Balamuthia mandrillaris), where current treatment options are limited by poor efficacy and host toxicity.

Quote Request

Request a Quote for 6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.